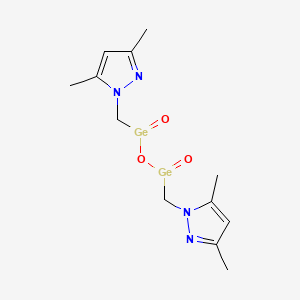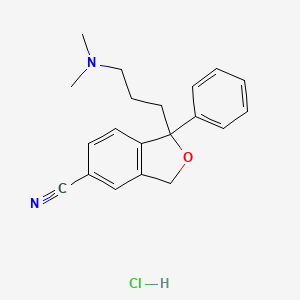
Desfluorocitalopram hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desfluorocitalopram hydrochloride is a chemical compound with the molecular formula C20H22N2O.ClH and a molecular weight of 342.862. It is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by the absence of a fluorine atom, which differentiates it from its parent compound, citalopram .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desfluorocitalopram hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isobenzofurancarbonitrile.
Intermediate Formation: This intermediate is then reacted with 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phen
Properties
CAS No. |
1148027-85-3 |
|---|---|
Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H |
InChI Key |
VRJUVTZACLHYJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


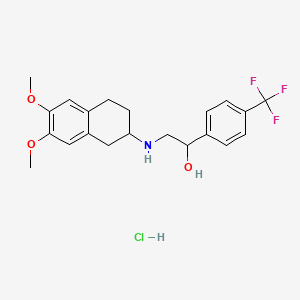

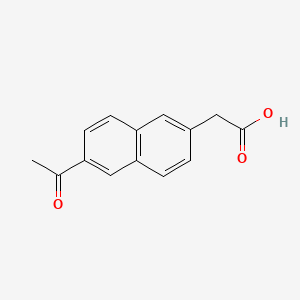
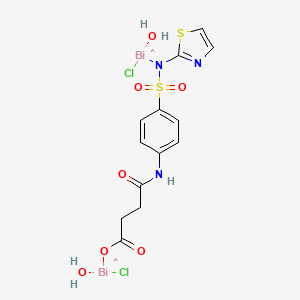
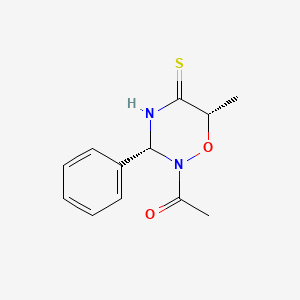
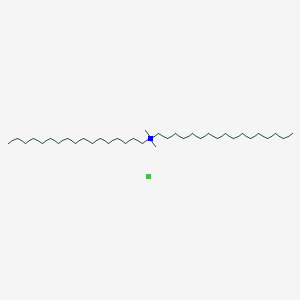

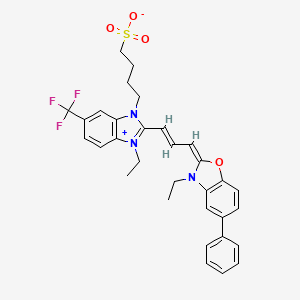


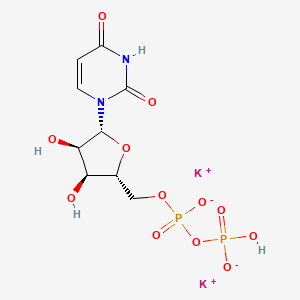
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
